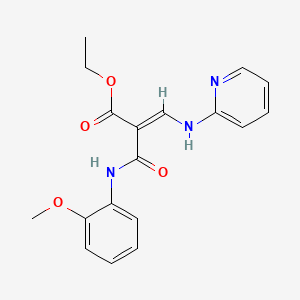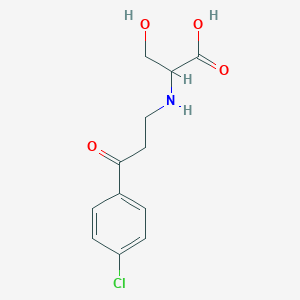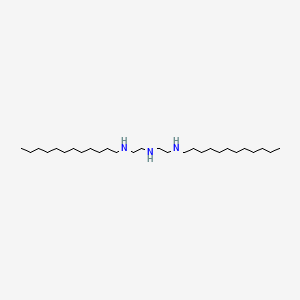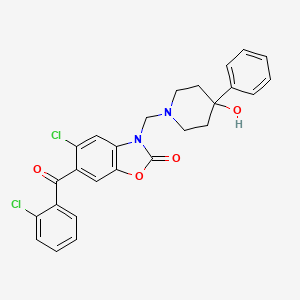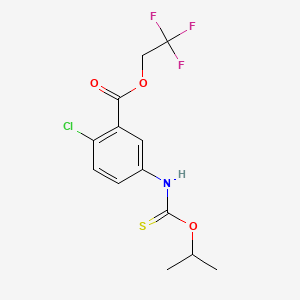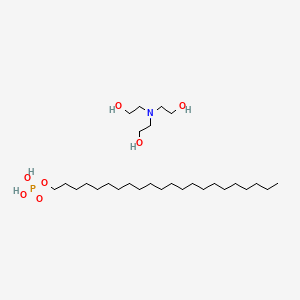
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the field of antiviral and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the arabinofuranosyl moiety and the purine base.
Glycosylation: The arabinofuranosyl moiety is glycosylated with the purine base under acidic conditions to form the nucleoside.
Phosphorylation: The nucleoside is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the glycosylation and phosphorylation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Substitution reactions can occur at the purine base or the sugar moiety, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various analogues of the original compound, which may have different biological activities and properties.
科学的研究の応用
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its antiviral and anticancer properties, particularly in the treatment of hematological malignancies.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine involves its incorporation into cellular DNA or RNA, leading to the inhibition of DNA or RNA synthesis. This results in the disruption of cellular processes and ultimately cell death. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and ribonucleotide reductase.
類似化合物との比較
Similar Compounds
2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine: This compound is a similar nucleoside analogue with an ethoxy group at the 2-position.
9-(5-O-Phosphono-beta-D-arabinofuranosyl)adenine: Another nucleoside analogue with similar structural features.
Uniqueness
9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purine-2,6-diamine is unique due to its specific structure, which allows it to interact with nucleic acid synthesis enzymes in a distinct manner. This unique interaction contributes to its potential therapeutic applications and differentiates it from other nucleoside analogues.
特性
CAS番号 |
62314-91-4 |
|---|---|
分子式 |
C10H15N6O7P |
分子量 |
362.24 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 |
InChIキー |
KQJMOJABMFAPCE-FJFJXFQQSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


